4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo-
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Overview
Description
4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyran derivative.
Functional Group Introduction: Introduction of the carbonyl chloride group at the 2-position.
Ethoxyethoxy Substitution: Substitution at the 5-position with a 2-ethoxyethoxy group.
Oxidation: Oxidation to introduce the 4-oxo group.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced Derivatives: Alcohols and other reduced forms.
Substituted Derivatives: Compounds with different functional groups replacing the ethoxyethoxy group.
Scientific Research Applications
4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for treating diseases related to oxidative stress.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in oxidative stress pathways.
Pathways Involved: Modulation of oxidative stress pathways, inhibition of pro-inflammatory enzymes.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-2-carbonyl chloride: Lacks the ethoxyethoxy substitution.
5-(2-Ethoxyethoxy)-4-oxo-4H-1-benzopyran: Lacks the carbonyl chloride group.
Uniqueness
4H-1-Benzopyran-2-carbonyl chloride, 5-(2-ethoxyethoxy)-4-oxo- is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
61110-69-8 |
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Molecular Formula |
C14H13ClO5 |
Molecular Weight |
296.70 g/mol |
IUPAC Name |
5-(2-ethoxyethoxy)-4-oxochromene-2-carbonyl chloride |
InChI |
InChI=1S/C14H13ClO5/c1-2-18-6-7-19-10-4-3-5-11-13(10)9(16)8-12(20-11)14(15)17/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
YPGOBIMWMJHOFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=CC2=C1C(=O)C=C(O2)C(=O)Cl |
Origin of Product |
United States |
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